N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3S2.ClH/c1-25(2)11-12-26(21-24-18-10-7-16(23)14-19(18)30-21)20(27)4-3-13-31(28,29)17-8-5-15(22)6-9-17;/h5-10,14H,3-4,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGSUEIHIZPUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole moiety : Associated with various pharmacological activities, including antimicrobial and anticancer effects.
- Sulfonamide linkages : Known for their role in enzyme inhibition and potential anticancer properties.
The molecular formula for this compound is , with a molecular weight of approximately 433.00 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through the inhibition of specific kinases involved in cell signaling pathways. These pathways are often dysregulated in cancer, making the compound a candidate for targeted cancer therapies. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies suggest it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound selectively inhibits kinase enzymes that are crucial for cancer cell survival and proliferation.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA, disrupting replication and transcription processes in cancer cells.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values below 10 µM. |
| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. |
| Study 3 | Investigated the effects on apoptosis in lung cancer cells, revealing increased caspase activity and DNA fragmentation indicative of programmed cell death. |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis requires multi-step optimization, including:
- Hazard analysis : Pre-reaction risk assessment for reagents like O-benzyl hydroxylamine hydrochloride, which may require inert conditions due to moisture sensitivity .
- Purification : Recrystallization from methanol or acetonitrile to remove byproducts, as demonstrated in similar sulfonamide-thiazole derivatives .
- Intermediate isolation : Use of column chromatography (e.g., silica gel) for precursors like 4-((4-fluorophenyl)sulfonyl)butanamide to ensure purity .
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H/13C-NMR : Assign peaks for dimethylaminoethyl protons (~δ 2.2–2.5 ppm) and fluorobenzo[d]thiazolyl aromatic protons (~δ 7.1–8.3 ppm). Discrepancies in integration ratios may indicate tautomerism or impurities .
- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) groups. Absence of νS-H (~2500 cm⁻¹) rules out thiol tautomers .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error to confirm the hydrochloride salt form .
Q. How do structural features influence reactivity?
- Fluorine substituents : The 6-fluorobenzo[d]thiazole and 4-fluorophenyl groups enhance electrophilicity, favoring nucleophilic substitutions (e.g., SNAr) but may sterically hinder reactions at adjacent positions .
- Sulfonyl group : Stabilizes intermediates via resonance, enabling regioselective alkylation during butanamide chain formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state in amide bond formation between the thiazole and dimethylaminoethyl moieties .
- Catalysis : Employ HOBt/EDCI coupling agents to reduce racemization. Trials with 10 mol% DMAP increased yields by ~15% in analogous benzamide syntheses .
- Temperature control : Maintain ≤0°C during sulfonylation to minimize sulfone overoxidation .
Q. How should researchers address contradictory data in tautomerism or byproduct formation?
- Tautomer analysis : For suspected thione-thiol equilibria (e.g., in the thiazole ring), use variable-temperature NMR to track proton shifts or computational modeling (DFT) to predict dominant forms .
- Byproduct identification : LC-MS/MS with collision-induced dissociation (CID) can distinguish isomers, such as N- vs. O-alkylated products, based on fragmentation patterns .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Core modifications : Replace the 6-fluoro group with chloro or methyl to assess electronic effects on bioactivity. For example, chloro analogs showed 2.3× higher kinase inhibition in related compounds .
- Side-chain variations : Substitute the dimethylaminoethyl group with pyrrolidinyl or morpholinyl to modulate solubility and logP. A 2023 study noted morpholinyl derivatives had improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
